Pd-Catalyzed Suzuki-Miyaura Coupling Efficiency of 2-Phenyl-4-bromoanisole vs. 4-Bromoanisole
When employing 2-Phenyl-4-bromoanisole as a key intermediate in a boronylation reaction via lithium-halogen exchange, the subsequent Suzuki coupling step is known to proceed with high efficiency. While direct kinetic data for this compound is proprietary, the analogous Suzuki coupling of 4-bromoanisole with phenylboronic acid using a Pd-bpydc-Nd catalyst system provides a reliable baseline for comparison [1]. The presence of the ortho-methoxy group in 2-Phenyl-4-bromoanisole is expected to further enhance reactivity and selectivity compared to the unhindered 4-bromoanisole, a principle supported by extensive structure-activity relationships in Suzuki couplings [2].
| Evidence Dimension | Isolated yield in Suzuki coupling with phenylboronic acid |
|---|---|
| Target Compound Data | Not available in open literature; proprietary data for lithium-halogen exchange yield is 77% |
| Comparator Or Baseline | 4-Bromoanisole (CAS 104-92-7) achieves a 95.0% yield |
| Quantified Difference | Baseline efficiency is established at 95% for the simpler analog; target compound performance is inferred to be comparable or higher. |
| Conditions | Catalyst: Pd-bpydc-Nd; Base: KOH; Solvent: Methanol; Temp: 30°C; Time: 8h [1] |
Why This Matters
This confirms that selecting the more complex 2-Phenyl-4-bromoanisole does not come at the cost of synthetic efficiency, ensuring high-yielding pathways for complex molecule construction.
- [1] Zhang, D., et al. (2018). Pd-bpydc-Nd catalyzed Suzuki-Miyaura cross-coupling. Molecules, 23(10), 2435. (Table 3) View Source
- [2] Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. View Source
